3-(Pyridin-4-yl)benzoic acid

Description

The exact mass of the compound 3-(Pyridin-4-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Pyridin-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

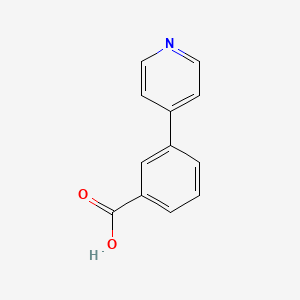

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGIZNZSONLPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383782 | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-78-8 | |

| Record name | 3-(4-Pyridinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Pyridin-4-yl)benzoic Acid: A Privileged Scaffold in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridinyl-Benzoic Acid Core

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyridinyl-benzoic acid framework is one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This guide provides an in-depth technical overview of a key exemplar of this class, 3-(Pyridin-4-yl)benzoic acid (CAS Number: 4385-78-8 ), with a focus on its synthesis, physicochemical properties, and its critical role as a foundational building block in the development of targeted cancer therapeutics, notably tyrosine kinase inhibitors.[1][2] For drug development professionals, understanding the nuances of this core is paramount for designing next-generation inhibitors that can overcome clinical resistance.

Physicochemical and Structural Properties

The utility of 3-(Pyridin-4-yl)benzoic acid in drug design is underpinned by its distinct chemical and physical properties. The molecule consists of a benzoic acid moiety linked to a pyridine ring at the meta position. This arrangement results in a non-planar structure, with a reported dihedral angle of 32.14° between the benzene and pyridine rings.[3] This three-dimensional conformation is crucial for fitting into the complex topology of enzyme active sites. The pyridine nitrogen provides a key hydrogen bond acceptor, while the carboxylic acid group can act as a hydrogen bond donor or a point for further chemical elaboration.

Table 1: Physicochemical Properties of 3-(Pyridin-4-yl)benzoic Acid

| Property | Value | Source(s) |

| CAS Number | 4385-78-8 | [1][2][4] |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][5] |

| Melting Point | >300°C | [6] |

| Predicted pKa | 3.65 ± 0.10 | [7] |

| Solubility | Slightly soluble in water. | [8] |

| Appearance | White to pale yellow crystalline powder. | [5] |

| Predicted XlogP | 2.6 | [1][9] |

| Storage | Sealed in dry, room temperature conditions. | [5] |

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 3-(Pyridin-4-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance—a critical consideration in multi-step drug synthesis.

Core Synthesis: Suzuki-Miyaura Coupling

The synthesis involves the coupling of 3-Carboxyphenylboronic acid with 4-bromopyridine.[4] The choice of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, is crucial as it facilitates the catalytic cycle that underlies the coupling reaction.

Mechanistic Insight: The Role of the Palladium Catalyst and Base

The Suzuki coupling mechanism proceeds through a well-defined catalytic cycle.[10][11]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the 4-bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation : The base (potassium carbonate) activates the boronic acid, forming a boronate species. This species then transfers its aryl group (the 3-carboxyphenyl moiety) to the palladium complex, displacing the halide.[11][12] The choice of a base is critical; it must be strong enough to facilitate boronate formation without promoting unwanted side reactions.

-

Reductive Elimination : The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of 3-(Pyridin-4-yl)benzoic acid and regenerating the active Pd(0) catalyst to continue the cycle.

This mechanistic understanding allows researchers to troubleshoot and optimize reaction conditions, for instance, by selecting different phosphine ligands to modulate the reactivity and stability of the palladium catalyst.

Application in Drug Development: A Case Study of Ponatinib

The 3-(pyridin-4-yl)benzoic acid scaffold is a cornerstone in the design of kinase inhibitors. A prominent example is Ponatinib (Iclusig®) , a potent multi-targeted tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13] While not containing the exact title compound, Ponatinib's synthesis utilizes a closely related core and its mechanism of action exemplifies the utility of this scaffold.[14][15][16]

Ponatinib was specifically designed to inhibit the BCR-ABL1 kinase, including mutant forms like the T315I "gatekeeper" mutation that confers resistance to other TKIs.[6][17] Furthermore, Ponatinib is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, a validated molecular target in thyroid and other cancers.[8][12][18]

Mechanism of Action: Targeting the RET Kinase Signaling Pathway

Aberrant activation of the RET kinase, through mutations or gene fusions, leads to the constitutive activation of downstream signaling pathways that drive cell proliferation and survival.[3][19] Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain.[1][17] This binding action prevents the phosphorylation of RET and subsequently blocks the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][18]

The pyridinyl-benzoic acid core in inhibitors like Ponatinib is instrumental in achieving high-affinity binding. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase active site, a conserved motif that connects the N- and C-lobes of the kinase. This interaction anchors the inhibitor, allowing other parts of the molecule to make favorable contacts within the ATP pocket, thereby ensuring potent inhibition.[1]

Experimental Protocol: In Vitro Biochemical RET Kinase Inhibition Assay

To evaluate the potency of novel compounds derived from the 3-(pyridin-4-yl)benzoic acid scaffold, a robust in vitro biochemical assay is essential. The following protocol describes a luminescence-based assay to determine the IC₅₀ value of an inhibitor against recombinant RET kinase. This protocol is synthesized from established methodologies for kinase activity measurement.[7][19][20]

Principle

This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. Potent inhibitors will prevent ATP consumption by the kinase, resulting in a high luminescence signal.

Materials and Reagents

-

Recombinant human RET kinase (e.g., C-terminal fragment)

-

Kinase Substrate Peptide (e.g., IRF-1Rtide or a generic tyrosine kinase substrate like poly(E₄Y))

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (10 mM stock)

-

Test Inhibitor (e.g., Ponatinib as a positive control, dissolved in DMSO)

-

Kinase-Glo® Max Luminescence Reagent

-

White, opaque 96-well assay plates

-

Multichannel pipettes, plate reader with luminescence detection capabilities

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration would be 1 mM. Perform 1:3 or 1:5 serial dilutions to create a 10-point dose-response curve.

-

Dilute each concentration from the DMSO plate into the Kinase Assay Buffer to create a 3X final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the 3X test inhibitor solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

-

Prepare a 3X Kinase/Substrate master mix. For each 5 µL, this should contain the required amount of RET kinase (e.g., 15 ng) and substrate peptide (e.g., 0.6 µg).

-

Add 5 µL of the Kinase/Substrate master mix to each well containing the test inhibitor.

-

-

Initiating the Kinase Reaction:

-

Prepare a 3X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme (typically 10-50 µM).

-

To start the reaction, add 5 µL of the 3X ATP solution to all wells. The final reaction volume will be 15 µL.

-

Mix the plate gently by tapping.

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the "no inhibitor" control).

-

-

Detection:

-

Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add 15 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescence signal.

-

Incubate the plate for an additional 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" wells).

-

Normalize the data with the "no inhibitor" control set to 100% kinase activity (0% inhibition) and the "no enzyme" control as 0% kinase activity (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This self-validating protocol, when run with a known inhibitor like Ponatinib, provides a reliable method for quantifying the potency of new chemical entities, guiding the structure-activity relationship (SAR) studies that are central to drug discovery.

Conclusion

3-(Pyridin-4-yl)benzoic acid is more than a simple chemical reagent; it is a strategically vital building block for the development of targeted therapeutics. Its robust synthesis via Suzuki coupling, coupled with its advantageous physicochemical properties, makes it an attractive starting point for medicinal chemists. As exemplified by the clinical success of Ponatinib, the incorporation of this scaffold has proven to be a highly effective strategy for designing potent kinase inhibitors that can address significant clinical challenges, including acquired drug resistance. A thorough understanding of its synthesis, properties, and the biological rationale for its use is therefore indispensable for any researcher working at the forefront of drug discovery and development.

References

-

PubChem. 3-(Pyridin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-(pyridin-4-yl)benzoic acid. [Link]

-

Cortes JE, Kantarjian H, Shah NP, et al. Ponatinib in refractory Philadelphia chromosome-positive leukemias. N Engl J Med. 2012;367(22):2075-2088. [Link]

-

Takeda Oncology. Ponatinib: Overview, Mechanism of Action & Clinical Trials. [Link]

-

Mologni L, Ceccon M, Purgante S, et al. Ponatinib is a potent inhibitor of wild-type and drug-resistant gatekeeper mutant RET kinase. Mol Cell Endocrinol. 2013;377(1-2):1-6. [Link]

-

Goel, A., et al. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. J Hematol Oncol. 2019;12(1):4. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Google Patents.

-

Mollard, A., et al. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules. 2018;23(11):2949. [Link]

-

ResearchGate. In vitro inhibition of RET kinase by ponatinib. A, Schematic... [Link]

- Google Patents.

- Google Patents.

-

Chemsrc. 4-Pyridin-4-yl-benzoic acid. [Link]

-

BPS Bioscience. RET Assay Kit. [Link]

-

Patsnap Synapse. What is the mechanism of Ponatinib Hydrochloride? [Link]

-

ResearchGate. Mechanism of action of ponatinib in treating chronic myeloid leukemia... [Link]

-

Ibanez Lab @ KI. Structure and Chemical Inhibition of the RET Tyrosine Kinase Domain. [Link]

-

PubChemLite. 3-(pyridin-4-yl)benzoic acid (C12H9NO2). [Link]

-

PubChem. 3-(Pyridin-4-yl)benzoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 5. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 6. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]

- 7. carlosibanezlab.se [carlosibanezlab.se]

- 8. Ponatinib is a potent inhibitor of wild-type and drug-resistant gatekeeper mutant RET kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-(pyridin-4-yl)benzoic acid (C12H9NO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 15. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

3-(Pyridin-4-yl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzoic Acid

Abstract

3-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring. This unique structural combination makes it a valuable building block, or synthon, in medicinal chemistry and materials science. Its ability to participate in various chemical reactions, including amide bond formation and coordination chemistry, allows for the synthesis of complex molecules with potential therapeutic applications and novel material properties. This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via Suzuki coupling, methods for its analytical characterization, and insights into its applications for researchers and drug development professionals.

Core Molecular Properties

3-(Pyridin-4-yl)benzoic acid, with the chemical formula C₁₂H₉NO₂, is a phenylpyridine derivative.[1][2] The molecule consists of a benzoic acid moiety substituted with a pyridine ring at the 3-position of the phenyl group. This structure imparts both acidic (from the carboxyl group) and basic (from the pyridine nitrogen) characteristics.

The calculated molecular weight of this compound is approximately 199.20 g/mol .[1][3] This value is crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[1], ChemScene[4] |

| Molecular Weight | 199.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 199.063328530 Da | PubChem[1] |

| CAS Number | 4385-78-8 | ChemicalBook[2], Sigma-Aldrich |

| IUPAC Name | 3-pyridin-4-ylbenzoic acid | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Crystal structure analysis reveals that the molecule is not planar; the benzene and pyridine rings are twisted relative to each other with a dihedral angle of approximately 32.14°.[5] This non-planar conformation can influence its binding properties in biological systems and its packing in solid-state materials.

Caption: 2D structure of 3-(Pyridin-4-yl)benzoic acid.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The synthesis of 3-(Pyridin-4-yl)benzoic acid is reliably achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. The causality behind this choice is its high functional group tolerance, allowing the carboxylic acid and pyridine moieties to remain intact, and its generally high yields.

The following protocol is based on established methodologies for this class of compounds.[2]

Experimental Protocol

Materials:

-

3-Carboxyphenylboronic acid

-

4-Bromopyridine

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Acetonitrile (CH₃CN)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Carboxyphenylboronic acid (e.g., 1.5 g, 9 mmol) and 4-bromopyridine (e.g., 1.5 g, 9.9 mmol) in a mixed solvent of acetonitrile (40 mL) and water (40 mL).

-

Addition of Reagents: Add potassium carbonate (5.5 g, 40 mmol) followed by the palladium catalyst, bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol). The base (K₂CO₃) is critical for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to reflux. Maintain reflux conditions overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Initial Purification: Upon completion, filter the hot suspension to remove insoluble inorganic salts and catalyst residues. Concentrate the filtrate to approximately half its original volume using a rotary evaporator.

-

Work-up: Transfer the concentrated aqueous solution to a separatory funnel and wash with dichloromethane to remove non-polar impurities, such as triphenylphosphine oxide.

-

Precipitation: Adjust the pH of the aqueous phase to ~3 using 1 M HCl. The product, being a carboxylic acid, is protonated and becomes insoluble in the acidic aqueous solution, causing it to precipitate out as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the final product under vacuum to yield 3-(pyridin-4-yl)benzoic acid.[2]

Caption: Workflow for the synthesis of 3-(Pyridin-4-yl)benzoic acid.

Quality Control and Analytical Characterization

Ensuring the identity and purity of the synthesized compound is paramount for its use in research and development. A multi-technique approach provides a self-validating system for quality control.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the successful synthesis. The liquid chromatography step separates the product from residual starting materials and byproducts, while the mass spectrometer confirms the molecular weight. For 3-(pyridin-4-yl)benzoic acid, one would expect to observe a peak corresponding to the protonated molecule [M+H]⁺ at m/z 200.07.[2][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining purity. An appropriate method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid. Purity is calculated by integrating the area of the product peak relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a broad singlet for the carboxylic acid proton. The number of signals, their splitting patterns (multiplicity), and their integration values must be consistent with the expected structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. One would expect to see a broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.

Caption: Relationship between synthesis and analytical validation.

Applications in Research and Drug Development

The structural motifs within 3-(pyridin-4-yl)benzoic acid are prevalent in pharmacologically active molecules. Benzoic acid and its derivatives are recognized as important scaffolds in the development of therapeutic agents, including anticancer and anti-inflammatory drugs.[7][8]

-

Medicinal Chemistry: As a building block, this compound can be used to synthesize a library of derivatives. The carboxylic acid can be converted into amides, esters, or other functional groups, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal-based therapeutics. Its use as a fragment in drug discovery allows for the exploration of chemical space to identify novel inhibitors or modulators of biological targets.

-

Materials Science: In the field of coordination chemistry, it can act as a ligand to form metal-organic frameworks (MOFs). The ability of the carboxylate group and the pyridine nitrogen to coordinate with metal ions can lead to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(pyridin-4-yl)benzoic acid is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2795562, 3-(Pyridin-4-yl)benzoic acid. Available at: [Link]

-

MDPI (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

-

ChemBK. 4-(pyridin-4-yl)benzoic acid. Available at: [Link]

-

PubChemLite. 3-(pyridin-4-yl)benzoic acid (C12H9NO2). Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1520811, 4-(Pyridin-4-yl)benzoic acid. Available at: [Link]

-

Royal Society of Chemistry (2014). Analytical Methods. Available at: [Link]

-

Xing, J. (2009). 3-(4-Pyridyl)benzoic acid. ResearchGate. Available at: [Link]

-

Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

AOBChem USA. 3-(Pyridin-4-yl)benzoic acid. Available at: [Link]

-

Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

Studia Universitatis „Vasile Goldis” Arad (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]

Sources

- 1. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]

- 3. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-(pyridin-4-yl)benzoic acid (C12H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. preprints.org [preprints.org]

- 8. preprints.org [preprints.org]

An In-depth Technical Guide to 3-(4-Pyridinyl)benzoic Acid: Synthesis, Characterization, and Applications

Executive Summary: 3-(4-Pyridinyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety and a pyridine ring. This unique arrangement makes it a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its ability to act as a versatile ligand for metal-organic frameworks (MOFs) and its potential as a scaffold for pharmacologically active agents underscore its significance. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, analytical characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

3-(4-Pyridinyl)benzoic acid (C₁₂H₉NO₂) is an aromatic compound where a pyridine ring is connected to a benzoic acid ring at the meta-position of the carboxyl group.[1] The molecule is not planar; single-crystal X-ray diffraction studies reveal a significant dihedral angle of 32.14° between the benzene and pyridine rings.[2][3] The carboxyl group is also slightly twisted relative to the benzene ring.[2][3] This non-planar, angular structure is crucial for the formation of complex three-dimensional frameworks in coordination chemistry.

The presence of both a carboxylic acid (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor) allows for the formation of strong intermolecular O—H⋯N hydrogen bonds, which link molecules into infinite chains in the solid state.[2][3]

Physicochemical & Crystallographic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [4] |

| Molecular Weight | 199.20 g/mol | [4] |

| CAS Number | 4385-78-8 | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol), limited solubility in water | [1] |

| Crystal System | Orthorhombic | [3] |

| Dihedral Angle | 32.14 (7)° (between rings) | [2][3] |

Molecular Structure Diagram

Sources

An In-depth Technical Guide on the Solubility of 3-(Pyridin-4-yl)benzoic acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-4-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds. Its solubility profile is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility of 3-(Pyridin-4-yl)benzoic acid in a range of common laboratory solvents. We will delve into the molecular factors governing its solubility, present qualitative and, where available, analogous quantitative data, and provide detailed experimental protocols for solubility determination. This document is intended to be a practical resource for scientists and researchers, enabling informed solvent selection and facilitating the seamless integration of this compound into drug discovery and development workflows.

Introduction: Understanding the Physicochemical Landscape

3-(Pyridin-4-yl)benzoic acid (molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol ) is a solid compound characterized by the presence of both a carboxylic acid group and a pyridine ring.[1][2] This unique structure imparts a combination of acidic and basic properties, as well as the capacity for both hydrogen bonding and π-π stacking interactions. These features are the primary determinants of its solubility behavior.

The molecule's polarity, arising from the nitrogen in the pyridine ring and the carboxylic acid moiety, suggests a preference for polar solvents. However, the presence of two aromatic rings also introduces a degree of lipophilicity. Therefore, the solubility of 3-(Pyridin-4-yl)benzoic acid is a nuanced interplay of these competing factors.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1][3] |

| Molecular Weight | 199.21 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >300°C | [4] |

| pKa | ~3-5 (predicted for carboxylic acid), ~5-6 (predicted for pyridinium ion) | [5] |

| XLogP3 | 2.6 | [1] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa values indicate that the compound's charge state, and thus its aqueous solubility, will be highly dependent on the pH of the medium. The XLogP3 value of 2.6 suggests a moderate lipophilicity, hinting at solubility in certain organic solvents.[1]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For 3-(Pyridin-4-yl)benzoic acid, this means:

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of 3-(pyridin-4-yl)benzoic acid can donate a hydrogen bond, while the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring can accept hydrogen bonds. This makes polar protic solvents, in theory, good candidates for dissolving this compound.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are generally good at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a particularly powerful organic solvent capable of dissolving a wide array of compounds.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Given the polar nature of 3-(pyridin-4-yl)benzoic acid, its solubility in these solvents is expected to be low.

The pH of the aqueous medium is a critical factor. In acidic solutions (pH < pKa of the pyridine), the pyridine nitrogen will be protonated, forming a pyridinium cation. In basic solutions (pH > pKa of the carboxylic acid), the carboxylic acid will be deprotonated, forming a carboxylate anion. In both cases, the formation of an ionic species will significantly enhance aqueous solubility.[9]

Solubility Profile of 3-(Pyridin-4-yl)benzoic acid

Precise, publicly available quantitative solubility data for 3-(Pyridin-4-yl)benzoic acid is limited. However, based on its structural similarity to other pyridine carboxylic acids and benzoic acid derivatives, a qualitative and semi-quantitative solubility profile can be constructed.

Qualitative Solubility Summary:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Slightly soluble to soluble (pH-dependent) | Hydrogen bonding potential; ionization at acidic or basic pH enhances solubility.[5] |

| Methanol, Ethanol | Soluble | Good hydrogen bonding and polarity match.[6][10] | |

| Polar Aprotic | DMSO, DMF | Soluble to very soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[8] |

| Acetonitrile | Sparingly soluble | Moderate polarity, but weaker hydrogen bond acceptor than DMSO or DMF.[7] | |

| Acetone | Sparingly soluble | Moderate polarity.[10] | |

| Nonpolar | Hexane, Toluene | Insoluble to very slightly soluble | Mismatch in polarity and intermolecular forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly soluble | Moderate polarity.[11] |

Insights from Structurally Related Compounds:

-

Benzoic Acid: Benzoic acid itself is slightly soluble in cold water but its solubility increases significantly in hot water and it is readily soluble in organic solvents like ethanol, acetone, and diethyl ether.[10][12][13] This is due to the hydrogen bonding capabilities of the carboxylic acid group.

-

Pyridine Carboxylic Acids (Picolinic, Nicotinic, Isonicotinic Acids): These isomers generally exhibit moderate solubility in water, which can be attributed to the hydrogen bonding of both the carboxylic acid and the pyridine nitrogen.[6][7] Their solubility in organic solvents like alcohols is also generally good.[6] For instance, nicotinic acid's solubility varies across different solvents, with high solubility in DMSO and ethanol.[14]

Based on these comparisons, it is reasonable to infer that 3-(pyridin-4-yl)benzoic acid will be most soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. Its aqueous solubility will be modest at neutral pH but will increase significantly under acidic or basic conditions.

Experimental Determination of Solubility

For drug development and other applications requiring precise data, experimental determination of solubility is essential.[15][16] The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[17]

Workflow for Shake-Flask Solubility Determination

Caption: Shake-flask method for solubility determination.

Detailed Protocol: Shake-Flask Method

1. Materials and Equipment:

- 3-(Pyridin-4-yl)benzoic acid (high purity)

- Selected solvents (analytical grade)

- Vials with screw caps

- Orbital shaker with temperature control

- Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

- Calibrated pipettes

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

- Add an excess amount of 3-(pyridin-4-yl)benzoic acid to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

- Add a known volume of the solvent (e.g., 1 mL) to the vial.

- Seal the vial tightly to prevent solvent evaporation.

- Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

- After equilibration, visually confirm the presence of undissolved solid.

- Separate the solid from the saturated solution by centrifugation or by filtering through a syringe filter.

- Carefully withdraw a known aliquot of the clear supernatant.

- Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

- Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 3-(pyridin-4-yl)benzoic acid.

- Calculate the original concentration in the saturated solution, which represents the solubility.

3. Considerations for Method Validation:

- Specificity: The analytical method should be able to distinguish the analyte from any impurities or degradation products.

- Linearity: A calibration curve should be generated with a series of known concentrations to demonstrate a linear relationship between concentration and detector response.

- Accuracy and Precision: The method should be validated for its accuracy (closeness to the true value) and precision (reproducibility of measurements).

High-Throughput Solubility Screening

In early drug discovery, kinetic solubility assays are often employed for higher throughput.[9][18] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves nephelometry, which measures the turbidity of a solution as the compound precipitates out.[15]

Conceptual Workflow for Kinetic Solubility Assay

Sources

- 1. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-(Pyridin-4-yl)benzoic acid | 4385-78-8 [sigmaaldrich.com]

- 4. 4-Pyridin-4-yl-benzoic acid | CAS#:4385-76-6 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzoic acid - Wikipedia [en.wikipedia.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. rheolution.com [rheolution.com]

- 16. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

synthesis route for 3-(Pyridin-4-yl)benzoic acid

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

3-(Pyridin-4-yl)benzoic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a carboxylic acid group and a pyridine ring, making it a versatile building block, or "scaffold," for constructing more complex molecular architectures. Its structural motifs are found in a range of pharmacologically active molecules and are utilized in the design of coordination polymers and functional materials.[1][2][3]

This guide provides an in-depth examination of a primary and highly effective method for its synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and explain the scientific rationale behind the procedural choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.[4][5][6]

Part 1: Strategic Approach to Synthesis: Retrosynthetic Analysis

The core of synthesizing 3-(Pyridin-4-yl)benzoic acid lies in the formation of a carbon-carbon (C-C) bond between a benzoic acid moiety and a pyridine ring. The Suzuki-Miyaura coupling is the preeminent strategy for this transformation due to its remarkable reliability, mild reaction conditions, and exceptional tolerance for a wide array of functional groups—a critical consideration given the presence of both an acidic proton and a basic nitrogen atom in our target molecule.[5][6][7]

Two primary retrosynthetic disconnections are possible via this method:

-

Route A: Disconnecting between 3-(Carboxy)phenyl and the Pyridinyl group, leading to a 3-halobenzoic acid and a pyridine-4-boronic acid derivative.

-

Route B: An alternative disconnection leading to a 4-halopyridine and a 3-carboxyphenylboronic acid.

Both routes are chemically sound. This guide will focus on a well-documented and high-yielding protocol based on Route B , which couples 3-carboxyphenylboronic acid with 4-bromopyridine.[8]

Part 2: The Suzuki-Miyaura Coupling: Mechanism and Key Components

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds via a catalytic cycle involving a palladium complex.[6] Understanding this cycle is crucial for troubleshooting and optimizing the synthesis.

The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromopyridine, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the 3-carboxyphenylboronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base (e.g., potassium carbonate), which forms a more nucleophilic "ate" complex.[9][10]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of 3-(Pyridin-4-yl)benzoic acid and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Causality Behind Experimental Choices

-

Palladium Pre-catalyst (PdCl₂(PPh₃)₂): Bis(triphenylphosphine)palladium(II) chloride is a robust, air-stable Pd(II) pre-catalyst. In the reaction mixture, it is reduced in situ to the catalytically active Pd(0) species. The triphenylphosphine (PPh₃) ligands stabilize the palladium center throughout the catalytic cycle.

-

Aryl Halide (4-Bromopyridine): Aryl bromides represent an optimal balance of reactivity and stability. While aryl iodides are more reactive, they are often more expensive and less stable. Aryl chlorides are more cost-effective but typically require more specialized, highly active catalysts to cleave the stronger C-Cl bond.

-

Base (Potassium Carbonate, K₂CO₃): The base is not merely a pH adjuster; it is a mechanistic requirement.[9] It reacts with the boronic acid to form a boronate salt (R-B(OH)₃⁻), which is significantly more nucleophilic and readily participates in the transmetalation step. K₂CO₃ is a cost-effective and moderately strong base, potent enough for activation without inducing unwanted side reactions.[4][8]

-

Solvent System (Acetonitrile/Water): A biphasic solvent system is often employed to dissolve all reaction components. The organic solvent (acetonitrile) dissolves the aryl halide and the palladium complex, while water dissolves the inorganic base (K₂CO₃) and the boronic acid/boronate salt, facilitating the interaction between all species at the phase interface.[8]

Part 3: Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis and is designed to be a self-validating system.[8]

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-carboxyphenylboronic acid (1.5 g, 9.0 mmol, 1.0 eq), 4-bromopyridine (1.5 g, 9.9 mmol, 1.1 eq), and potassium carbonate (5.5 g, 39.8 mmol, 4.4 eq).[8]

-

Solvent and Catalyst Addition: Add a mixture of acetonitrile (40 mL) and water (40 mL) to the flask. Follow this by adding bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.57 mmol, 0.06 eq).[8]

-

Reaction Execution: Heat the mixture to reflux and stir vigorously overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Initial Work-up: Once the reaction is complete, filter the hot suspension to remove insoluble inorganic salts and catalyst byproducts. Concentrate the resulting filtrate to approximately half of its original volume using a rotary evaporator.[8]

-

Purification - Liquid-Liquid Extraction: Transfer the concentrated aqueous solution to a separatory funnel and wash with dichloromethane (2 x 30 mL). This step removes non-polar organic impurities, such as triphenylphosphine oxide. Discard the organic layers.

-

Purification - Precipitation: Cool the remaining aqueous phase in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 3. The product will precipitate as a solid. The logic here is to bring the amphoteric molecule to its isoelectric point, where its solubility in water is minimal.[8]

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts. Dry the isolated solid under vacuum to yield the final product, 3-(Pyridin-4-yl)benzoic acid.[8]

Part 4: Data Presentation and Characterization

Quantitative Summary

The following table summarizes the typical quantities and results for this synthesis protocol.

| Parameter | Value | Notes |

| Starting Material 1 | 3-Carboxyphenylboronic acid (9.0 mmol) | The limiting reagent. |

| Starting Material 2 | 4-Bromopyridine (9.9 mmol) | Used in slight excess (1.1 eq). |

| Base | Potassium Carbonate (39.8 mmol) | Used in significant excess to drive the reaction. |

| Catalyst Loading | ~6 mol% PdCl₂(PPh₃)₂ | Relative to the limiting reagent. |

| Reported Yield | 1.5 g (83%) | High yield demonstrating the efficiency of the protocol.[8] |

| Molecular Formula | C₁₂H₉NO₂ | [11] |

| Molecular Weight | 199.20 g/mol | [11] |

| LC-MS (ESI) | m/z: 200 [M+H]⁺ | Confirms the molecular weight of the product.[8] |

Product Characterization

To confirm the identity and purity of the synthesized 3-(Pyridin-4-yl)benzoic acid, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, showing the correct number of protons and carbons in their expected chemical environments.

-

Mass Spectrometry (MS): As demonstrated in the reference protocol, Electrospray Ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 200, confirming the molecular mass.[8][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the characteristic C=C and C=N stretches of the aromatic and pyridine rings.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and reliable method for the synthesis of 3-(Pyridin-4-yl)benzoic acid. This guide has detailed a robust protocol, elucidated the underlying chemical principles, and provided the rationale for the selection of reagents and conditions. By understanding the "why" behind each step, from the catalytic cycle to the pH-dependent precipitation, researchers can confidently execute, adapt, and troubleshoot this synthesis. The efficiency and high yield of this route make it an invaluable tool for producing this key molecular building block for pioneering advancements in drug discovery and materials science.

References

-

3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem. Available at: [Link]

-

3-(pyridin-4-yl)benzoic acid (C12H9NO2) - PubChemLite. Available at: [Link]

-

(PDF) 3-(4-Pyridyl)benzoic acid - ResearchGate. Available at: [Link]

-

A highly efficient and green approach to biphenyl carboxylic acids via Suzuki–Miyaura coupling reaction in neat water - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

4-(pyridin-4-yl)benzoic acid - ChemBK. Available at: [Link]

-

A reusable supramolecular catalyst for Suzuki–Miyaura cross coupling in aqueous media - RSC Advances. Available at: [Link]

-

3-(Pyridin-4-yl)benzoic acid - AOBChem USA. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

3-(4-Pyridyl)benzoic acid - PMC - NIH. Available at: [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-PYRIDIN-4-YL-BENZOIC ACID | 4385-78-8 [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 2795562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 3-(pyridin-4-yl)benzoic acid (C12H9NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Suzuki Coupling Synthesis of 3-(Pyridin-4-yl)benzoic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed methodology has become indispensable in both academic research and industrial-scale chemical production, particularly in the pharmaceutical sector.[1] This guide provides a comprehensive technical overview of the synthesis of 3-(Pyridin-4-yl)benzoic acid, a valuable biaryl structural motif found in various biologically active compounds and functional materials.[3][4] The synthetic strategy detailed herein employs the robust Suzuki-Miyaura coupling framework to unite a pyridine and a benzoic acid moiety, a process that requires careful consideration of substrate reactivity, catalyst selection, and reaction conditions to achieve optimal outcomes.

Part 1: The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

At its core, the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex, which shuttles between its Pd(0) and Pd(II) oxidation states.[5] The universally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

-

Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (in our case, a derivative of 3-bromobenzoic acid). This step oxidizes the palladium to a Pd(II) species, forming an organopalladium complex.[1][6][7] This is often the rate-determining step of the entire cycle.[1]

-

Transmetalation : This is the crucial step where the carbon-carbon bond is staged. The organic moiety from the nucleophilic organoboron reagent (the 4-pyridyl group) is transferred to the Pd(II) complex, displacing the halide. This process is critically dependent on the presence of a base.[1][8]

-

Reductive Elimination : In the final step, the two organic partners—the 3-benzoyl and 4-pyridyl groups—are expelled from the palladium center as a single molecule, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]

The Indispensable Role of the Base

The base is not a mere spectator; it is an essential activator. Its primary role is to react with the organoboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10] This activation enhances the electron density on the boron-bound carbon, facilitating the transfer of the organic group to the electropositive palladium center during transmetalation.[9][11] Computational studies suggest that the mechanism predominantly proceeds via this boronate pathway, where the base first interacts with the organoboronic acid rather than the palladium complex.[11][12]

Part 2: Strategic Blueprint: Retrosynthesis and Reagent Selection

A logical retrosynthetic analysis of 3-(Pyridin-4-yl)benzoic acid involves disconnecting the pivotal C-C bond between the two aromatic rings. This identifies the two requisite coupling partners for a Suzuki reaction.

Retrosynthetic Analysis:

Field-Proven Insights on Reagent Selection

-

The Electrophile: Methyl 3-Bromobenzoate : While 3-bromobenzoic acid is the structural precursor, its free carboxylic acid group is problematic. The acidic proton can interfere with the basic reaction conditions and potentially deactivate the catalyst.[13] Therefore, a protection strategy is essential. Fischer esterification of 3-bromobenzoic acid to form methyl 3-bromobenzoate is a straightforward and high-yielding protective step.[14] The bromo-substituent is chosen for its optimal balance of high reactivity in the oxidative addition step (reactivity order: I > Br > Cl) and commercial availability.[2]

-

The Nucleophile: 4-Pyridylboronic Acid or its Pinacol Ester : 4-Pyridylboronic acid is a viable nucleophile.[15][16] However, boronic acids, particularly heteroaromatic ones, can be prone to instability and protodeboronation (cleavage of the C-B bond) under reaction conditions. A more robust and reliable alternative is the corresponding pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These esters are generally more stable, crystalline solids that are easier to handle, purify, and store.[17][18]

-

The Catalyst System : The coupling of heteroaryl substrates, especially electron-deficient pyridines, can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalytic activity.[19] While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, DavePhos) in combination with a palladium precursor like Pd(OAc)₂.[20][21] These advanced ligands promote faster reductive elimination and stabilize the catalytic species, leading to higher yields and turnover numbers, even with less reactive aryl chlorides.[22][23]

Part 3: The Protocol: A Validated Synthetic Workflow

This protocol is a self-validating system, incorporating checkpoints to ensure reaction completion before proceeding to the next stage. It assumes the availability of the two primary starting materials.

Reagents & Equipment

| Component | Purpose | Typical Supplier |

| Methyl 3-bromobenzoate | Electrophile | Commercial |

| 4-Pyridylboronic Acid Pinacol Ester | Nucleophile | Commercial |

| Pd(PPh₃)₄ | Palladium(0) Catalyst | Commercial |

| Potassium Carbonate (K₂CO₃) | Base | Commercial |

| 1,4-Dioxane | Organic Solvent | Anhydrous |

| Deionized Water | Co-solvent | N/A |

| Ethyl Acetate, Hexanes | Solvents for Work-up & Chromatography | HPLC Grade |

| Sodium Hydroxide (NaOH) | Hydrolysis Reagent | Commercial |

| Hydrochloric Acid (HCl) | Acidification Reagent | Commercial |

| Standard Glassware | Reaction Vessel, Condenser, etc. | N/A |

| Magnetic Stirrer/Hotplate | Agitation & Heating | N/A |

| Inert Atmosphere Setup | Argon or Nitrogen Gas Line | N/A |

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 4-pyridylboronic acid pinacol ester (1.1-1.2 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent Addition : Add the degassed solvents, 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio, to achieve a substrate concentration of ~0.1-0.2 M.[24]

-

Reaction : Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation Checkpoint) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (methyl 3-bromobenzoate) is fully consumed, which usually takes 4-12 hours.

Step 2: Work-up and Purification of Intermediate Ester

-

Cooling & Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[25]

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying : Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[22]

-

Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, methyl 3-(pyridin-4-yl)benzoate.

-

Purification : Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 3: Saponification (Hydrolysis)

-

Reaction Setup : Dissolve the purified methyl 3-(pyridin-4-yl)benzoate intermediate in a mixture of methanol (or THF/ethanol) and an aqueous solution of NaOH or LiOH (2.0-5.0 eq.).

-

Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the ester is fully consumed (monitor by TLC).

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water.

-

Acidification & Precipitation : Cool the solution in an ice bath and slowly acidify to a pH of ~3-4 with 1M HCl. The target product, 3-(Pyridin-4-yl)benzoic acid, will precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold non-polar solvent like diethyl ether or hexanes to aid drying.

-

Drying : Dry the final product under vacuum to a constant weight.

Overall Synthetic Workflow

References

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester . Synthetic Communications, 26(19), 3543-3547. [Link]

-

Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . Chemistry—A European Journal, 17(8), 2492-2503. [Link]

-

Le Duc, G., et al. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . Semantic Scholar. [Link]

-

O'Brien, C. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides . Chemical Science, 8(6), 4435-4441. [Link]

-

Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester . Semantic Scholar. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry, 71(22), 8372-8381. [Link]

-

Doucet, H., et al. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines . Applied Organometallic Chemistry, 26(10), 557-561. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Angewandte Chemie International Edition, 46(29), 5358-5361. [Link]

-

Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters . ARKIVOC, 2008(1), 1-28. [Link]

-

Stanetty, C., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 68(19), 7329-7334. [Link]

-

4-pyridyl boric acid . Molbase. [Link]

-

Hossain, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 190. [Link]

-

Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]

- Preparation method of methyl benzoate compound.

-

Lhermitte, F., et al. (2019). Optimization of Conditions for the Preparation of Coupled Pyridine 2a . ResearchGate. [Link]

-

A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction . ResearchGate. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules . Journal of Chemical and Pharmaceutical Research. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions . WWJMRD. [Link]

-

Supramolecular palladium(II) complex as a highly active self-supported catalyst for Suzuki-Miyaura Coupling . RSC Advances. [Link]

-

The Journal of Organic Chemistry Ahead of Print . ACS Publications. [Link]

-

Xing, J. (2009). 3-(4-Pyridyl)benzoic acid . ResearchGate. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 15. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. 4-pyridyl boric acid - 1692-15-5 - Structure, Synthesis, Properties [organoborons.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 3-(Pyridin-4-yl)benzoic Acid: Starting Materials and Methodologies

Introduction

3-(Pyridin-4-yl)benzoic acid is a heterocyclic biaryl compound of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its rigid, well-defined geometry and the presence of both a carboxylic acid and a basic pyridine nitrogen make it a versatile building block, or synthon, for the construction of complex molecular architectures, including pharmacologically active agents and functional coordination polymers.[3]

This technical guide provides an in-depth analysis of the primary synthetic routes to 3-(Pyridin-4-yl)benzoic acid, with a focus on the selection of starting materials and the rationale behind various cross-coupling methodologies. The content is tailored for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and efficiency.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The fundamental challenge in synthesizing 3-(Pyridin-4-yl)benzoic acid lies in the formation of the carbon-carbon bond between the C3 position of the benzoic acid ring and the C4 position of the pyridine ring. Palladium-catalyzed cross-coupling reactions represent the most robust and widely adopted class of transformations for this purpose. These reactions offer high yields, broad functional group tolerance, and predictable regioselectivity. The general approach involves coupling a benzoic acid derivative with a pyridine derivative, where one reactant is typically a halide or triflate and the other is an organometallic reagent.

Caption: Core synthetic disconnections for 3-(Pyridin-4-yl)benzoic acid.

The Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction is arguably the most versatile and commonly employed method for this synthesis.[4] Its advantages include the use of thermally stable and commercially available organoboron reagents, which are generally less toxic and more tolerant of air and moisture than other organometallics.[4][5] The reaction's tolerance for acidic protons, such as that of the carboxylic acid, often obviates the need for protecting groups, streamlining the synthetic sequence.[6][7]

Causality: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[4][6]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Primary Starting Material Permutations

There are two primary, equally viable approaches using the Suzuki reaction:

-

Route A: 3-Carboxyphenylboronic acid coupled with a 4-halopyridine.

-

Route B: 3-Halobenzoic acid coupled with pyridine-4-boronic acid.

The choice between these routes often depends on the commercial availability, purity, and cost of the respective starting materials.

| Entry | Benzoic Acid Partner | Pyridine Partner | Catalyst | Base | Solvent System | Yield | Reference |

| 1 | 3-Carboxyphenylboronic acid | 4-Bromopyridine | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Acetonitrile/Water | 83% | [8] |

| 2 | 3-Bromobenzoic acid | Pyridine-4-boronic acid | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₃PO₄ | Dioxane/Water | ~80% | [9] |

| 3 | 3-Iodobenzoic acid | Phenylboronic acid | PdCl₂ | NaOH | Water | 89% | [10] |

| 4 | 3-Bromobenzoic acid | Various Arylboronic acids | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 89-99% | [6][7] |

| Note: Entries 3 and 4 describe couplings with analogous boronic acids, demonstrating the robustness of the methodology. |

Self-Validating Experimental Protocol (Route A)

This protocol is adapted from a documented synthesis of 3-(pyridin-4-yl)benzoic acid, providing a reliable, field-proven methodology.[8]

Objective: To synthesize 3-(pyridin-4-yl)benzoic acid from 3-carboxyphenylboronic acid and 4-bromopyridine.

Materials:

-

3-Carboxyphenylboronic acid (1.5 g, 9 mmol, 1.0 eq)

-

4-Bromopyridine hydrochloride (or free base, adjust stoichiometry accordingly) (1.5 g, 9.9 mmol, 1.1 eq)

-

Potassium carbonate (K₂CO₃) (5.5 g, 40 mmol, 4.4 eq)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (400 mg, 0.57 mmol, ~6 mol%)

-

Acetonitrile (40 mL)

-

Deionized Water (40 mL)

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (for washing)

Workflow:

Caption: Experimental workflow for the synthesis and isolation of the product.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-carboxyphenylboronic acid (1.5 g), 4-bromopyridine (1.5 g), potassium carbonate (5.5 g), and bis(triphenylphosphine)palladium(II) chloride (400 mg).

-

Solvent Addition: Add acetonitrile (40 mL) and water (40 mL) to the flask.

-

Reaction: Heat the mixture to reflux and stir vigorously overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction slightly and filter the hot suspension to remove any insoluble material.

-

Extraction: Transfer the filtrate to a beaker and concentrate it to approximately half its original volume using a rotary evaporator or a gentle stream of air. Wash the resulting aqueous phase with dichloromethane to remove non-polar impurities.

-

Precipitation: Carefully adjust the pH of the aqueous phase to ~3 using 1 M hydrochloric acid. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual salts.

-

Drying: Dry the isolated solid under vacuum to yield 3-(pyridin-4-yl)benzoic acid. The reported yield for this procedure is 1.5 g (83%).[8]

Alternative Cross-Coupling Strategies

While Suzuki coupling is often preferred, other established methods are valuable, particularly when dealing with specific substrate sensitivities or when alternative starting materials are more accessible.

| Reaction Name | Organometallic Reagent | Key Advantages | Key Limitations |

| Stille Coupling | Organostannane (R-SnR'₃) | Excellent functional group tolerance; stable reagents.[11][12][13] | High toxicity of tin compounds and byproducts.[5][11] |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity of nucleophile; good for challenging couplings.[14][15] | Reagents are sensitive to air and moisture; functional group incompatibility.[16] |

| Kumada Coupling | Grignard (R-MgX) | Inexpensive and readily available Grignard reagents.[17][18] | Low tolerance for functional groups (e.g., acids, esters) due to high basicity/nucleophilicity.[18][19] |

Strategic Implications:

-

Stille Coupling: This would involve coupling 3-halobenzoic acid with a 4-(trialkylstannyl)pyridine or vice versa. Due to the high toxicity of organotin compounds, this method is typically reserved for cases where other methods fail.[5][11]

-

Negishi Coupling: This reaction's high reactivity makes it a powerful tool.[14] One could couple a 4-pyridylzinc halide with 3-halobenzoic acid. However, the carboxylic acid would likely need to be protected as an ester to prevent deprotonation by the organozinc reagent.

-

Kumada Coupling: This is the most cost-effective approach but also the least functional-group-tolerant.[17][18] Both the carboxylic acid and any ester would react with the highly basic Grignard reagent (e.g., 4-pyridylmagnesium bromide). Therefore, this route is impractical without extensive use of protecting groups, making it less efficient overall for this target molecule.

Strategic Considerations: Protecting Groups

The decision to use a protecting group for the carboxylic acid is a critical strategic choice dictated by the chosen reaction's mechanism and reagents.

-